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Compound of Interest

Compound Name: Axl-IN-14

Cat. No.: B12389277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two inhibitors of the Axl receptor

tyrosine kinase: Axl-IN-14 and TP-0903. This document is intended to serve as a resource for

researchers and drug development professionals, offering a side-by-side look at their

biochemical potency, cellular activity, and overall preclinical profiles based on available data.

While comprehensive data for TP-0903 is accessible, information regarding Axl-IN-14 is more

limited, a factor that should be considered in this comparative context.

Introduction to Axl and Its Role in Cancer
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is a key player

in various cellular processes, including cell survival, proliferation, migration, and invasion.[1][2]

Its ligand, Gas6 (growth arrest-specific 6), activates downstream signaling pathways such as

PI3K-AKT-mTOR, MEK-ERK, NF-κB, and JAK/STAT.[1][3] Overexpression of Axl has been

linked to poor prognosis, metastasis, and the development of resistance to a range of cancer

therapies in numerous malignancies, including non-small cell lung cancer, breast cancer,

pancreatic cancer, and acute myeloid leukemia (AML).[4][5] Consequently, Axl has emerged as

a promising therapeutic target in oncology.

Biochemical and Cellular Potency
A comparative summary of the in vitro potency of Axl-IN-14 and TP-0903 is presented in Table

1. Axl-IN-14 demonstrates high potency with a sub-nanomolar IC50 value against the Axl
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kinase. TP-0903, while also a potent Axl inhibitor, is characterized as a multi-kinase inhibitor

with activity against other kinases.

Inhibitor Target
IC50
(Biochemical
Assay)

Cell Line
IC50 (Cell
Viability
Assay)

Axl-IN-14 AXL 0.8 nM Not Specified Not Specified

TP-0903 AXL 27 nM[6][7]

PSN-1

(Pancreatic

Cancer)

6 nM[7]

MV4-11

(R248W) (AML)

11 nM (± 0.5 nM

SE)[8]

HL-60 (AML)
35 nM (± 2.4 nM

SE)[8]

Kasumi-1 (AML)
15 nM (± 1.1 nM

SE)[8]

MV4-11 (AML) 16-21 nM[9]

MOLM13 (AML) 16-21 nM[9]

MOLM13-RES

(AML)
16-21 nM[9]

Table 1: Comparison of In Vitro Potency of Axl-IN-14 and TP-0903. Data for Axl-IN-14 is

limited to its biochemical IC50 against AXL. TP-0903 shows potent activity against AXL and

various cancer cell lines.

Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's profile is its selectivity. While detailed information on the

broader kinase selectivity of Axl-IN-14 is not readily available, TP-0903 has been profiled

against a panel of kinases, revealing its multi-targeted nature.

Axl-IN-14: The kinase selectivity profile for Axl-IN-14 is not publicly available.
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TP-0903: TP-0903 is a multi-kinase inhibitor. Besides Axl, it has been shown to inhibit other

kinases, including members of the TAM family (Tyro3 and MerTK), Aurora A, JAK2, ALK, and

ABL1. In a binding assay, TP-0903 demonstrated potent inhibition of FLT3-ITD and its mutants

with KD values ranging from 0.79 to 5.6 nM. Biochemical assays have also confirmed its potent

inhibition of ACK1 (IC50 = 30.7 nM) and GCK (IC50 = 2.5 nM). Furthermore, it inhibits Chk1

and Chk2 with EC50 values of 2.99 nM and 4.99 nM, respectively.[10]

In Vivo Efficacy
Preclinical in vivo studies are essential to evaluate the therapeutic potential of an inhibitor.

While there is a lack of published in vivo data for Axl-IN-14, TP-0903 has demonstrated anti-

tumor activity in various xenograft models.

Axl-IN-14: Publicly available in vivo efficacy data for Axl-IN-14 has not been identified.

TP-0903:

Pancreatic Cancer: In a genetically engineered mouse model of pancreatic ductal

adenocarcinoma (PDA), TP-0903 as a single agent extended median survival to 78 days

from 72 days in the vehicle group.[11] Combination with gemcitabine further increased

median survival to 92.5 days.[11]

Acute Myeloid Leukemia (AML):

In a MOLM13-RES xenograft model, TP-0903 (60mg/kg, daily for 5 days/week for 3

weeks) significantly reduced leukemic cell outgrowth compared to vehicle or gilteritinib.

In an OCI-AML3 xenograft model, TP-0903 (50 mg/kg, daily for 5 days/week for up to 6

weeks) suppressed leukemia cell outgrowth and prolonged survival by 9 days.

In a primary murine FLT3-ITD+/- IDH2-R140Q+/- AML transplantation model, TP-0903 (40

mg/kg, daily for up to 6 weeks) prolonged survival by 9 days.

In an HL-60 xenograft model, TP-0903 (63 days) prolonged median survival compared to

vehicle (46 days) and decitabine (55 days). The combination of TP-0903 and decitabine

was even more effective (75 days).[8][10]
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In an MV4-11 (R248W) xenograft model, TP-0903 (81 days) significantly prolonged

survival compared to vehicle (51 days) and decitabine (62 days), with the combination

showing the most benefit (89 days).[8][10]

Pharmacokinetics
Pharmacokinetic properties are crucial for determining the druggability of a compound. While

preclinical pharmacokinetic data for Axl-IN-14 is not available, some insights into the clinical

pharmacokinetics of TP-0903 can be gleaned from its clinical trial information.

Axl-IN-14: No publicly available pharmacokinetic data.

TP-0903: TP-0903 is an orally bioavailable small molecule.[11] It has been evaluated in a first-

in-human Phase 1a/1b study in patients with advanced solid tumors, which included

pharmacokinetic assessments.[12][13] The study aimed to determine the maximum tolerated

dose (MTD) and recommended Phase 2 dose (RP2D).[12]

Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following

diagrams are provided.
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Figure 1: Simplified Axl Signaling Pathway and Points of Inhibition.
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Figure 2: General Experimental Workflow for Axl Inhibitor Evaluation.
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Figure 3: Logical Flow of the Comparative Analysis.

Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are generalized methodologies for the key experiments cited in this guide.

In Vitro AXL Kinase Assay (for IC50 Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified Axl

kinase. A typical protocol involves:

Reagents and Materials: Recombinant human Axl kinase, a suitable substrate (e.g., a

synthetic peptide), ATP, assay buffer, and a detection reagent.

Procedure:
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The inhibitor (Axl-IN-14 or TP-0903) is serially diluted to various concentrations.

The inhibitor dilutions are incubated with the Axl kinase in the assay buffer.

The kinase reaction is initiated by the addition of ATP and the substrate.

After a set incubation period, the reaction is stopped.

The amount of phosphorylated substrate is quantified using a detection method, such as

fluorescence, luminescence, or radioactivity.

The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is

calculated from the dose-response curve.[6]

Cell Viability Assay (e.g., MTT Assay)
This assay determines the effect of an inhibitor on the metabolic activity of cancer cells, which

is an indicator of cell viability. A general protocol is as follows:

Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

Treatment: The cells are treated with a range of concentrations of the inhibitor.

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated to allow for the formation of formazan crystals by

metabolically active cells.

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

Measurement: The absorbance of the resulting colored solution is measured using a

microplate reader.

Analysis: The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%,

is determined by plotting the percentage of viable cells against the inhibitor concentration.

In Vivo Tumor Xenograft Study
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This model is used to assess the anti-tumor efficacy of a compound in a living organism. A

standard protocol includes:

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent

rejection of human tumor cells.

Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically

into the mice.[14]

Tumor Growth: The tumors are allowed to grow to a palpable size.

Treatment: The mice are randomized into groups and treated with the inhibitor (administered

orally or via injection) or a vehicle control.[14]

Monitoring: Tumor volume is measured regularly using calipers. The general health and body

weight of the mice are also monitored.

Endpoint: The study is concluded when the tumors in the control group reach a

predetermined size or at a specified time point. The tumors are then excised and weighed.

For survival studies, mice are monitored until they meet predefined humane endpoints.

Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition or

the extension of survival in the treated groups versus the control group.[15]

Conclusion
This comparative guide highlights the current understanding of Axl-IN-14 and TP-0903. Axl-IN-
14 is a highly potent Axl inhibitor based on its biochemical IC50. However, a comprehensive

evaluation of its preclinical profile is hampered by the limited availability of public data.

In contrast, TP-0903 is a well-characterized, orally bioavailable multi-kinase inhibitor with

potent activity against Axl and other cancer-relevant kinases. It has demonstrated significant in

vitro and in vivo anti-tumor efficacy across various cancer models, particularly in AML and

pancreatic cancer. Its development has progressed to clinical trials, providing some initial

insights into its pharmacokinetic and safety profile in humans.
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For researchers in the field, TP-0903 represents a valuable tool for studying the effects of Axl

and multi-kinase inhibition. Further disclosure of data on Axl-IN-14 is necessary to enable a

more thorough and direct comparison of its potential as a therapeutic agent. This guide will be

updated as more information becomes available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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